N-(3,4-dimethoxyphenyl)guanidine
Overview
Description
N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Guanidine Compounds in Therapeutics
Guanidine-like compounds, including N-(3,4-dimethoxyphenyl)guanidine, have been a subject of research for their therapeutic potential in various medical fields like cancer and virology for over three decades. These compounds have found clinical applications, with some reaching clinical status, such as potassium channel openers and histamine H2-receptor antagonists. Notably, a specific derivative, ME10092, showed cardioprotection effects in vivo during ischemic reperfusion injury in rodents, indicating the potential of these compounds in cardiovascular therapies (Oliver et al., 2004).
Role in Synthesis and Catalysis
Guanidine compounds, including this compound, play a significant role in synthetic chemistry, serving as reagents and catalysts. These compounds have been integral in the development of chiral superbases and have been used in the preparation of various guanidines and related derivatives. The versatility of guanidines in reactions and their application in creating biologically active compounds showcase their significance in chemical synthesis and medicinal chemistry (Isobe et al., 2000).
Mechanism of Action
Target of Action
N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .
Mode of Action
It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound would bind to the α2-adrenoceptor, triggering a response.
Result of Action
As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
Record name | N-(3,4-dimethoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57004-61-2 | |
Record name | N-(3,4-dimethoxyphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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